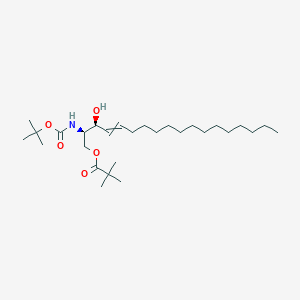

N-Boc-1-pivaloyl-D-erythro-sphingosine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-Boc-1-pivaloyl-D-erythro-sphingosine is a synthetic derivative of sphingosine, a naturally occurring sphingolipid base important in cellular processes. The modifications involve the introduction of protective groups, such as Boc (tert-butoxycarbonyl) and pivaloyl, to increase the compound's stability and reactivity for further chemical transformations.

Synthesis Analysis

The synthesis of high-purity D-erythro-sphingosine derivatives, including those similar to N-Boc-1-pivaloyl-D-erythro-sphingosine, has been demonstrated through various routes. One efficient method achieved high enantiopurity (-)-D-erythro-sphingosine from N-Boc-L-serine using a palladium-catalyzed, copper(I)-mediated coupling process, followed by a diastereoselective reduction step, yielding the product with excellent enantio- and diastereopurity (Yang & Liebeskind, 2007).

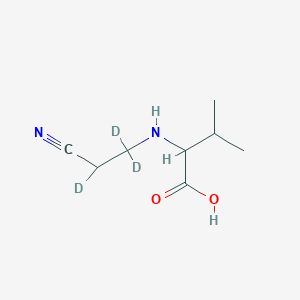

Molecular Structure Analysis

The molecular structure of sphingosine derivatives is characterized by a long hydrocarbon chain and a polar head group, with stereochemistry playing a crucial role in their biological activity. Techniques such as NMR spectroscopy are typically employed to confirm the configuration and conformation of synthesized sphingosine derivatives.

Chemical Reactions and Properties

Sphingosine derivatives undergo various chemical reactions, including phosphorylation to produce sphingosine-1-phosphate, a critical signaling molecule. The regioselective synthesis of sphingosine 1-phosphate from N-Boc-D-erythro-sphingosine demonstrates the compound's reactivity towards forming biologically relevant derivatives (Szulc, Hannun, & Bielawska, 2000).

Wissenschaftliche Forschungsanwendungen

Sphingosine 1-Phosphate Signaling

Sphingosine 1-phosphate (S1P) signaling plays a pivotal role in various biological processes, including mitogenesis, differentiation, migration, and apoptosis. The balance between S1P and its precursors, such as sphingosine, is regulated by sphingosine kinases (SphK1 and SphK2), highlighting the importance of these enzymes in cell fate decisions (Pyne & Pyne, 2000). S1P signaling is implicated in pathophysiological conditions like cancer, angiogenesis, and inflammation, suggesting potential therapeutic targets within this pathway.

Sphingosine Kinase in Viral Infections

SphK1's involvement extends to viral infections, where it influences the cell death/survival decision, pro-inflammatory response, and vascular integrity. The modulation of SphK1/S1P axis offers a therapeutic avenue for addressing viral infections, including influenza and dengue virus, underscoring the axis's significance in both immunomodulation and the control of viral pathologies (Carr et al., 2013).

Sphingosine Kinase in Cancer Research

SphK1 is notably upregulated in various cancers, including breast cancer, where it correlates with poor prognosis and disease progression. Its role in promoting tumor growth, metastasis, and resistance to therapy positions SphK1 as a critical target for cancer treatment strategies. Research into SphK1 inhibitors for estrogen receptor-positive and triple-negative breast cancer models shows promise in reducing tumor growth and metastasis, presenting a compelling case for further exploration of SphK1-targeted therapies (Geffken & Spiegel, 2017; Alshaker et al., 2020).

Sphingosine Kinase as a Therapeutic Target

The exploration of sphingosine phosphate lyase (SPL) and its role in regulating S1P signaling highlights the therapeutic potential of modulating this pathway. SPL acts as a gatekeeper for S1P signaling, suggesting that targeting SPL activity could offer novel treatments for cancer, autoimmune, and inflammatory diseases (Kumar & Saba, 2009).

Wirkmechanismus

Target of Action

Similar compounds such as sphingosine and its derivatives are known to interact with protein kinase c .

Mode of Action

It is known that sphingosine and its derivatives, which are structurally similar to this compound, inhibit protein kinase c . This inhibition could potentially alter the phosphorylation state of various proteins, affecting their activity and the cellular processes they regulate.

Biochemical Pathways

The inhibition of protein kinase c by sphingosine and its derivatives can affect multiple cellular pathways, including those involved in cell growth and differentiation .

Pharmacokinetics

The pharmacokinetics of a drug can significantly impact its bioavailability and therapeutic efficacy .

Result of Action

The inhibition of protein kinase c by sphingosine and its derivatives can lead to changes in cell growth and differentiation .

Eigenschaften

IUPAC Name |

[(2R,3S)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]octadec-4-enyl] 2,2-dimethylpropanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H53NO5/c1-8-9-10-11-12-13-14-15-16-17-18-19-20-21-24(30)23(22-33-25(31)27(2,3)4)29-26(32)34-28(5,6)7/h20-21,23-24,30H,8-19,22H2,1-7H3,(H,29,32)/t23-,24+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNDFSKJECZVDNY-RPWUZVMVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC=CC(C(COC(=O)C(C)(C)C)NC(=O)OC(C)(C)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCC=C[C@@H]([C@@H](COC(=O)C(C)(C)C)NC(=O)OC(C)(C)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H53NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

483.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(2R,3S)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]octadec-4-enyl] 2,2-dimethylpropanoate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9-[2-(Hydroxypropyl-d6] Adenine](/img/structure/B1140098.png)